Isorhamnetin 7-O-alpha-L-rhamnoside
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Overview
Description
Isorhamnetin 7-O-alpha-L-rhamnoside is a flavonoid compound, specifically an O-methylated flavonol. It is a secondary metabolite found in various plants, including sea buckthorn (Hippophae rhamnoides L.) and other species. This compound is known for its potential health benefits and biological activities, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isorhamnetin 7-O-alpha-L-rhamnoside typically involves the extraction from plant sources. The process begins with grinding the plant material, followed by solvent extraction using organic solvents such as ether or ethanol. The extract is then subjected to vacuum distillation to remove the solvents, yielding pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory extraction but on a larger scale. Techniques such as microwave-assisted extraction, soxhlet extraction, and ultrasonic extraction are employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin 7-O-alpha-L-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Hydrolysis: Under alkaline conditions, this compound can hydrolyze to release isorhamnetin and rhamnose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Alkaline conditions, typically using sodium hydroxide, facilitate hydrolysis.
Major Products: The major products formed from these reactions include isorhamnetin, rhamnose, and various oxidized or reduced derivatives .
Scientific Research Applications
Isorhamnetin 7-O-alpha-L-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of Isorhamnetin 7-O-alpha-L-rhamnoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins.
Antiviral Activity: It binds to the main protease of the COVID-19 virus, inhibiting its replication.
Comparison with Similar Compounds
Isorhamnetin 7-O-alpha-L-rhamnoside is compared with other similar flavonoid compounds:
Isorhamnetin: The aglycone form of this compound, which lacks the rhamnose sugar moiety.
Kaempferol: Another flavonol with similar antioxidant and anti-inflammatory properties but different molecular targets.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone form .
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-8-16(25)18(27)20(29)22(31-8)32-10-6-12(24)15-14(7-10)33-21(19(28)17(15)26)9-3-4-11(23)13(5-9)30-2/h3-8,16,18,20,22-25,27-29H,1-2H3/t8-,16-,18+,20+,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQFMBLUUSGXQY-FDTPGTFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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